

Capri Blue for Fluorescence Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: *Capri Blue*

Cat. No.: *B158454*

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Introduction

Capri Blue is a synthetic, cationic dye belonging to the phenoxazine family. Historically, it has been used as a supravital stain, a method for staining living cells that have been removed from an organism.[1][2] While specific fluorescence data for **Capri Blue** is not abundant in contemporary literature, its properties and applications can be understood through more extensively characterized dyes of the same chemical class, such as Nile Blue.[3] Phenoxazine dyes are noted for their high photostability and strong fluorescence, making them valuable probes in cell biology.[3]

This document provides an overview of the potential applications of **Capri Blue** in fluorescence microscopy, focusing on its use as a lysosomotropic agent for staining acidic organelles in live cells. The protocols and data presented are based on the established principles of phenoxazine dyes and supravital staining techniques.[1][4]

Properties of Capri Blue

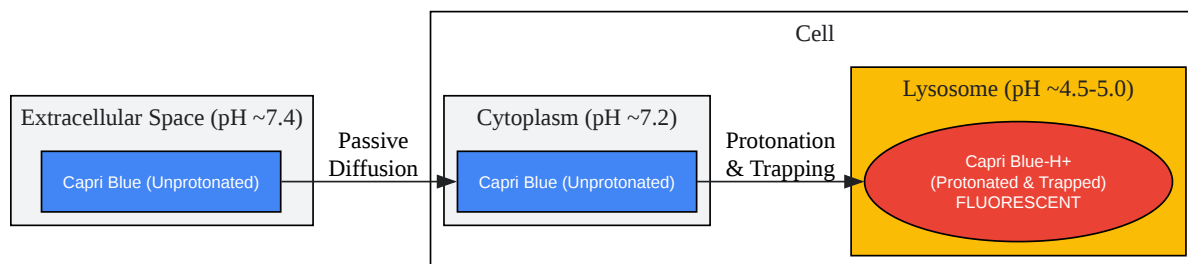
Quantitative fluorescence data for **Capri Blue** is limited. The following table summarizes the spectral properties of Nile Blue A, a closely related and well-characterized benzophenoxazine dye, which can be used as a reasonable estimate for experimental design.[5][6]

Property	Estimated Value	Reference
Excitation Maximum (λ_{ex})	~633 nm	[5][6]
Emission Maximum (λ_{em})	~660 nm	[5][6]
Molecular Class	Cationic Phenoxazine Dye	[3]
Common Application	Supravital Staining, Lysosomal/Acidic Organelle Probe	[3][4]
Solubility	Aqueous Media	[6]

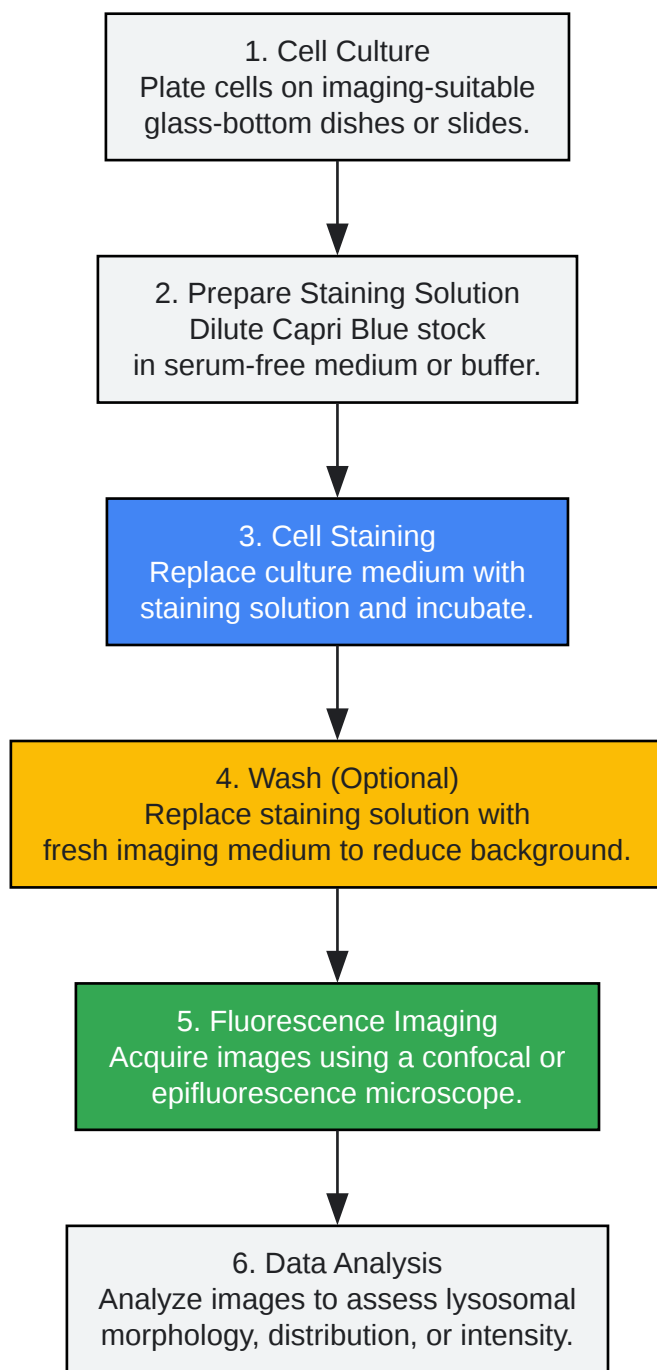
Note: These values are for the analogous compound Nile Blue A and should be used as a guide. Optimal excitation and emission settings should be determined empirically.

Principle of Application: Staining Acidic Organelles

Capri Blue, as a cationic and weakly basic dye, is cell-permeant. Its mechanism for staining lysosomes and other acidic organelles is based on the principle of acidotropic accumulation.[4][7] The dye, being unprotonated and lipid-soluble at the physiological pH of the cytoplasm (~7.2), freely crosses the cell membrane. Upon encountering the low pH environment inside a lysosome (pH ~4.5-5.0), the dye becomes protonated.[4][7] This protonation increases its hydrophilicity, trapping it within the organelle and leading to a significant accumulation and enhancement of its fluorescence signal.[8][9] This makes it a valuable tool for visualizing lysosomal morphology, distribution, and trafficking in living cells.[10]



Mechanism of Lysosomotropic Dye Accumulation



Live-Cell Staining and Imaging Workflow

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